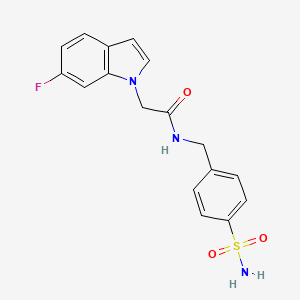
2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, including the formation of the indole core, introduction of the fluoro group, and subsequent functionalization with the sulfamoylbenzyl and acetamide groups. Common reagents and conditions might include:
Formation of Indole Core: Starting from aniline derivatives, cyclization reactions are often employed.
Introduction of Fluoro Group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).
Functionalization: Coupling reactions to introduce the sulfamoylbenzyl and acetamide groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the indole ring or other functional groups.
Reduction: Reduction reactions could be used to modify specific functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide may have various scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Receptor Interaction: Modulating receptor activity to produce therapeutic effects.
Signal Transduction: Affecting cellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.
Fluoro-substituted Compounds: Fluorobenzene, fluoroquinolones.
Sulfamoyl Compounds: Sulfamethoxazole, sulfasalazine.
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H16FN3O3S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H16FN3O3S/c18-14-4-3-13-7-8-21(16(13)9-14)11-17(22)20-10-12-1-5-15(6-2-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24) |
InChI Key |
JTHNTJYUMFHULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















